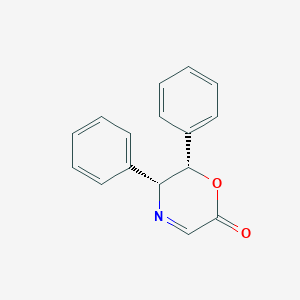
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- is a chemical compound with the molecular formula C6H10O4S It is known for its unique structure, which includes a mercapto group (–SH) attached to a methylethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2-(2-mercapto-1-methylethyl)- typically involves the reaction of glutaric acid derivatives with thiol-containing compounds. One common method is the esterification of glutaric acid followed by thiol addition under controlled conditions. The reaction is usually carried out in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: Reduction reactions can convert the mercapto group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, disulfides.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of pentanedioic acid, 2-(2-mercapto-1-methylethyl)- involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins or enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutaric acid: A simple dicarboxylic acid with similar structural features but lacking the mercapto group.
2-Methylglutaric acid: A derivative of glutaric acid with a methyl group substitution.
Succinic acid: Another dicarboxylic acid with a shorter carbon chain.
Uniqueness
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar dicarboxylic acids and makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
254737-24-1 |
|---|---|
Formule moléculaire |
C8H14O4S |
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
2-(1-sulfanylpropan-2-yl)pentanedioic acid |
InChI |
InChI=1S/C8H14O4S/c1-5(4-13)6(8(11)12)2-3-7(9)10/h5-6,13H,2-4H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
ODRDBLPMDUBXIN-UHFFFAOYSA-N |
SMILES canonique |
CC(CS)C(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)






![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)


![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)
